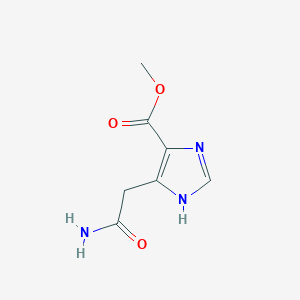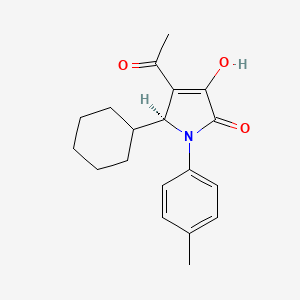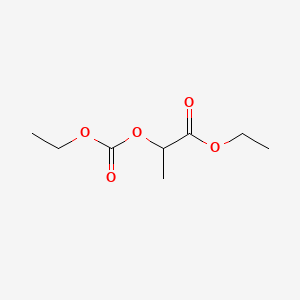
Lactic acid, ethyl ester, ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethoxycarbonyloxypropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular ester is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-ethoxycarbonyloxypropanoate can be synthesized through the esterification reaction between ethyl 2-hydroxypropanoate and ethyl chloroformate in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-ethoxycarbonyloxypropanoate involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-ethoxycarbonyloxypropanoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethoxy group with another alcohol, resulting in the formation of a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Ethyl 2-hydroxypropanoate and ethanol.
Reduction: Ethyl 2-hydroxypropanoate.
Transesterification: A new ester and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethoxycarbonyloxypropanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-ethoxycarbonyloxypropanoate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release the active compound, ethyl 2-hydroxypropanoate . This process is crucial for its role in drug delivery, where the ester acts as a prodrug that releases the active ingredient upon hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-ethoxycarbonyloxypropanoate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share similar chemical properties, ethyl 2-ethoxycarbonyloxypropanoate is unique due to its specific structure, which imparts distinct reactivity and applications .
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various chemical reactions.
Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.
Eigenschaften
CAS-Nummer |
6628-64-4 |
|---|---|
Molekularformel |
C8H14O5 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
ethyl 2-ethoxycarbonyloxypropanoate |
InChI |
InChI=1S/C8H14O5/c1-4-11-7(9)6(3)13-8(10)12-5-2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
IJVJZIXXMKXYTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)OC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


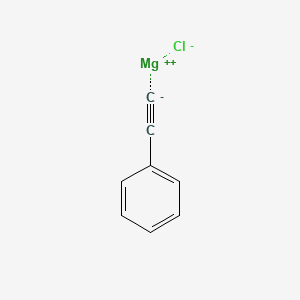
![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
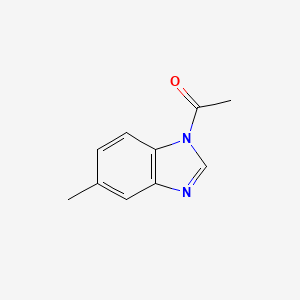
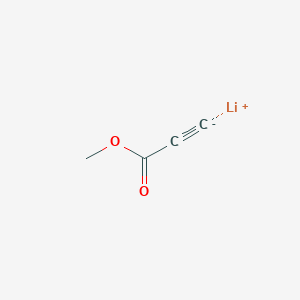
![Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-](/img/structure/B13808421.png)
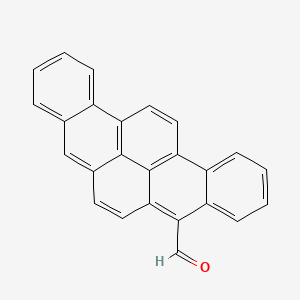
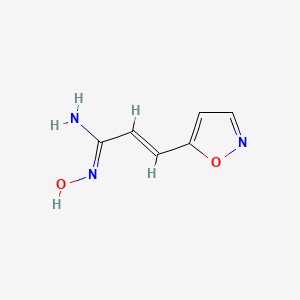
![Bis[2-(2-ethylbutoxy)ethyl] adipate](/img/structure/B13808427.png)


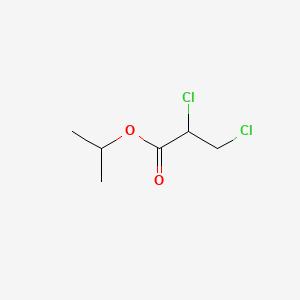
![Isoindolo[2,1-f]phenanthridin-10(14bH)-one](/img/structure/B13808458.png)
